molecular formula C18H39O7P B7824156 2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate CAS No. 75214-09-4

2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate

Cat. No.: B7824156
CAS No.: 75214-09-4
M. Wt: 398.5 g/mol
InChI Key: JQAGDVDTMKMJIR-UHFFFAOYSA-N
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Description

2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate is an organic compound with the molecular formula C18H39O7P. It is a phosphate ester that features a long hydrophobic dodecyl chain and a hydrophilic phosphate group, making it amphiphilic. This compound is often used in various industrial and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate typically involves the reaction of dodecyl alcohol with ethylene oxide to form 2-[2-[2-(dodecyloxy)ethoxy]ethanol. This intermediate is then reacted with phosphorus oxychloride (POCl3) in the presence of a base, such as pyridine, to yield the final product. The reaction conditions usually require controlled temperatures and anhydrous conditions to prevent hydrolysis of the phosphorus oxychloride.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: The phosphate ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid.

    Esterification: It can react with alcohols in the presence of acid catalysts to form mixed esters.

    Oxidation: The dodecyl chain can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.

    Esterification: Alcohols and acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Oxidation: Potassium permanganate or other strong oxidizing agents under controlled conditions.

Major Products Formed

    Hydrolysis: Dodecyl alcohol and phosphoric acid.

    Esterification: Mixed esters depending on the alcohol used.

    Oxidation: Oxidized derivatives of the dodecyl chain, such as dodecanoic acid.

Scientific Research Applications

2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate is used in various scientific research applications, including:

    Surfactant Research:

    Biological Studies: It is used in studies involving membrane mimetics and lipid bilayers due to its ability to interact with biological membranes.

    Pharmaceuticals: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industrial Applications: Used in formulations for personal care products, such as shampoos and lotions, due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate primarily involves its interaction with lipid bilayers and membranes. The hydrophobic dodecyl chain embeds into the lipid bilayer, while the hydrophilic phosphate group interacts with the aqueous environment, stabilizing the membrane structure. This amphiphilic behavior is crucial for its function as a surfactant and in drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[2-(Octyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
  • 2-[2-[2-(Decyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
  • 2-[2-[2-(Hexadecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate

Uniqueness

2-[2-[2-(Dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes, making it particularly useful in applications where membrane interaction is critical.

Properties

IUPAC Name

2-[2-(2-dodecoxyethoxy)ethoxy]ethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H39O7P/c1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21/h2-18H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAGDVDTMKMJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H39O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200571
Record name 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate
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Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52598-24-0, 75214-09-4
Record name Ethanol, 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]-, 1-(dihydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52598-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Laureth-3 phosphate
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Record name Laureth-3 phosphate
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Record name 2-(2-(2-(Dodecyloxy)ethoxy)ethoxy)ethyl dihydrogen phosphate
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Record name 2-[2-[2-(dodecyloxy)ethoxy]ethoxy]ethyl dihydrogen phosphate
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Record name LAURETH-3 PHOSPHATE
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